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Compound of Interest

Compound Name:
2-Bromo-5-(piperazin-1-

YL)pyrazine

Cat. No.: B1343168 Get Quote

An In-depth Technical Guide to 2-Bromo-5-(piperazin-1-YL)pyrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analysis of 2-Bromo-5-(piperazin-1-YL)pyrazine, a heterocyclic compound of interest to

researchers and professionals in drug discovery and development. This document details its

physicochemical characteristics, outlines plausible experimental protocols, and discusses its

potential reactivity and applications as a chemical intermediate.

Core Chemical Properties
2-Bromo-5-(piperazin-1-YL)pyrazine is a substituted pyrazine compound. The core structure

consists of a pyrazine ring, which is an aromatic six-membered ring containing two nitrogen

atoms at positions 1 and 4. This ring is substituted with a bromine atom at position 2 and a

piperazine group at position 5.

Physicochemical Data
The key chemical and physical properties of 2-Bromo-5-(piperazin-1-YL)pyrazine are

summarized in the table below. These values are compiled from various chemical suppliers and

predictive databases.
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Property Value Source

CAS Number 446286-90-4 [1][2]

Molecular Formula C₈H₁₁BrN₄ [1][2]

Molecular Weight 243.108 g/mol [2]

Appearance Solid [2]

Boiling Point 380.6 ± 42.0 °C (Predicted) [1]

Density 1.515 ± 0.06 g/cm³ (Predicted) [1]

pKa 8.22 ± 0.10 (Predicted) [1]

Purity ≥95% [2]

Storage Conditions
Store at 2–8 °C under inert gas

(Nitrogen or Argon)
[1]

Synthesis and Purification
While specific literature detailing a single, optimized synthesis for this exact molecule is not

readily available, a general and highly plausible synthetic route can be inferred from standard

organic chemistry principles for heterocyclic compounds. The most common approach would

be a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis
Reaction: The synthesis involves the reaction of a di-substituted pyrazine, such as 2,5-

dibromopyrazine, with piperazine. The greater reactivity of one bromine atom or the use of

stoichiometric control allows for a mono-substitution.

Materials:

2,5-Dibromopyrazine

Piperazine (2-4 equivalents)

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate

(K₂CO₃) (Optional, to scavenge HBr)

Procedure:

In a round-bottom flask, dissolve 2,5-dibromopyrazine in the chosen solvent.

Add piperazine to the solution. An excess of piperazine is used to favor mono-substitution

and to act as the base to neutralize the HBr byproduct.

The mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature.

The mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification
The crude product can be purified using standard laboratory techniques.

Method: Flash column chromatography is a suitable method for purification.

Stationary Phase: Silica gel.

Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small percentage of

triethylamine (~1%) to prevent the product from streaking on the silica gel.

Procedure:

The crude product is dissolved in a minimal amount of the mobile phase or a stronger

solvent like dichloromethane.

The solution is loaded onto a silica gel column.
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The column is eluted with the chosen solvent system.

Fractions are collected and analyzed by TLC.

Fractions containing the pure product are combined and the solvent is removed under

vacuum to yield purified 2-Bromo-5-(piperazin-1-YL)pyrazine.

Structural Elucidation and Analysis
The identity and purity of the synthesized compound would be confirmed using a combination

of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the pyrazine ring and the piperazine ring. The pyrazine protons would appear as singlets

or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The piperazine protons would

appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to

the four protons adjacent to the pyrazine ring and the four protons adjacent to the

secondary amine. A broad singlet for the N-H proton of the piperazine would also be

present.

¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the

pyrazine and piperazine rings.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight

of the compound. The spectrum would show a molecular ion peak (M+) and/or a protonated

molecular peak ([M+H]+) corresponding to the calculated molecular weight (243.11 g/mol ). A

characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would

be observed for the molecular ion peak.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and

water (often containing a modifier like trifluoroacetic acid or formic acid) would be suitable.

Purity is determined by integrating the area of the product peak relative to the total peak

area.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1343168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity and Further Applications
The structure of 2-Bromo-5-(piperazin-1-YL)pyrazine contains two key reactive sites, making

it a valuable building block in medicinal chemistry.

Piperazine N-H group: The secondary amine on the piperazine ring is nucleophilic and can

readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Reaction with alkyl halides to introduce substituents.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

Bromo-Pyrazine Moiety: The bromine atom is on an electron-deficient pyrazine ring, making

it susceptible to displacement via nucleophilic aromatic substitution or participation in metal-

catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids.

Buchwald-Hartwig Amination: Reaction with amines.

Sonogashira Coupling: Reaction with terminal alkynes.

This dual reactivity allows for the synthesis of a diverse library of more complex molecules,

where different functionalities can be introduced at either end of the molecule.

Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of 2-
Bromo-5-(piperazin-1-YL)pyrazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1343168?utm_src=pdf-body
https://www.benchchem.com/product/b1343168?utm_src=pdf-body
https://www.benchchem.com/product/b1343168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,5-Dibromopyrazine

SNAг Reaction
(80-120 °C)Piperazine

DMF / DIPEA

Aqueous Workup
& Extraction

Cool Crude Product Column Chromatography 2-Bromo-5-(piperazin-1-YL)pyrazine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Bromo-5-(piperazin-1-YL)pyrazine.
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Caption: Standard analytical workflow for compound characterization and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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